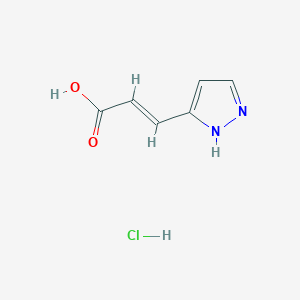

(2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride

Description

Properties

IUPAC Name |

(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-3-4-7-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYHGBMEWDLFEL-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NN=C1)/C=C/C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The conjugated double bond in the prop-2-enoic acid moiety facilitates nucleophilic additions. For example:

-

Michael Addition : Reaction with amines (e.g., aniline) in ethanol at 60°C yields β-amino acid derivatives.

Example :

Table 1: Nucleophilic Addition Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | EtOH, 60°C | β-Amino acid | 78 |

| Thiophenol | DMF, RT | β-Sulfanyl acid | 65 |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines under standard conditions:

-

Esterification : Treatment with methanol and H₂SO₄ catalyst produces the methyl ester.

Example : -

Amidation : Coupling with ethylamine using EDC/HOBt yields the corresponding amide.

Table 2: Esterification/Amidation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl ester | 85 |

| Ethylamine | EDC/HOBt, DCM | Ethylamide | 72 |

Oxidation:

The α,β-unsaturated system undergoes epoxidation with m-CPBA:

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond:

Table 3: Redox Reactions

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide | 60 |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Saturated carboxylic acid | 90 |

Cyclization Reactions

The pyrazole ring participates in cyclocondensation with aldehydes:

-

Heterocycle Formation : Reaction with benzaldehyde in acetic acid yields fused pyrazolo-pyran derivatives.

Table 4: Cyclization Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | AcOH, 80°C | Pyrazolo-pyran | 68 |

| Glyoxal | EtOH, RT | Pyrazolo-oxazole | 55 |

Decarboxylation

Thermal decarboxylation at 200°C produces 3-(1H-pyrazol-3-yl)propene:

Biological Alkylation

The hydrochloride salt enhances electrophilicity, enabling alkylation of biomolecules:

-

Protein Modification : Reacts with cysteine thiols in enzyme active sites, inhibiting activity (e.g., COX-2 inhibition observed in pyrazole-acrylamide derivatives) .

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C10H10N2O2

- Molecular Weight: 190.20 g/mol

- Structural Features: The compound features a pyrazole ring, which is known for its biological activity, including antimicrobial and anti-inflammatory properties.

Chemistry

In the field of chemistry, (2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.

Synthetic Routes:

- The synthesis typically involves multi-step organic reactions, including the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Industrial production methods may include continuous flow reactors to optimize yield and purity.

The compound has been investigated for its potential bioactive properties , particularly in the following areas:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. For example, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 4.0 to 5.1 µg/ml.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound 12e | 4.8 | Staphylococcus aureus |

| Compound 12f | 5.1 | Escherichia coli |

| Compound 12k | 4.0 | Pseudomonas aeruginosa |

- Anti-inflammatory Properties: The compound has been explored for its ability to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This makes it a candidate for treating inflammatory disorders.

Medicinal Applications

In medicine, this compound is being studied for its potential therapeutic effects:

- Anticancer Activity: Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, making them valuable in cancer therapy.

Case Study Example:

A study focused on synthesizing novel pyrazole derivatives showed promising results in inhibiting tumor growth in vitro. The mechanism involved the modulation of cell cycle progression and induction of apoptosis through specific molecular targets.

Mechanism of Action

The mechanism of action of (2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Substitution: Pyrazole vs. Imidazole

A critical structural distinction arises in analogs where the pyrazole ring is replaced with other heterocycles. The imidazole’s nitrogen atoms are non-adjacent, altering electronic density and hydrogen-bonding capacity compared to pyrazole.

Substituent Variations on the Heterocycle

Variants with alkyl or aryl substituents on the heterocycle demonstrate how minor modifications influence physicochemical properties:

- (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride (CAS: 1004644-47-6): The ethyl and methyl groups on the pyrazole may sterically hinder interactions with biological targets but enhance stability against metabolic degradation .

Extended Aromatic Systems and Hybrid Structures

Compounds with fused aromatic systems or additional functional groups exhibit distinct properties:

- (2E)-3-(1H-1,3-Benzodiazol-2-yl)prop-2-enoic acid hydrochloride: The benzodiazolyl group introduces a fused benzene ring, expanding π-conjugation and possibly enhancing binding to aromatic-rich enzyme active sites .

- (2E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride: A pyrrolidine substituent introduces chirality and basicity, which could modulate solubility and pharmacokinetics .

Comparative Data Table

Research Implications and Structural-Activity Relationships

- Electronic Effects : The pyrazole’s adjacent nitrogen atoms create a polarized electron distribution, favoring interactions with electrophilic regions in enzymes. In contrast, imidazole-based analogs like Ozagrel exhibit broader hydrogen-bonding versatility .

- Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility across all compounds, but substituents like methyl or benzodiazolyl groups may counterbalance this by increasing hydrophobicity .

- Biological Selectivity : Ozagrel’s specificity for thromboxane synthase underscores the role of the benzyl-imidazole motif in target recognition, a feature absent in pyrazole derivatives .

Biological Activity

(2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride, also known by its CAS number 2172625-49-7, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is a derivative of pyrazole, a class of compounds known for various biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

The compound is characterized by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₂O₂ |

| Molecular Weight | 176.60 g/mol |

| Purity | >95% |

| CAS Number | 2172625-49-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and modulating immune responses .

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory effects of this compound. For example, in vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines in human cell lines. This suggests its potential use in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In a study assessing its effectiveness against Gram-positive and Gram-negative bacteria, this compound exhibited significant inhibitory effects, indicating its potential as an antimicrobial agent .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, studies have shown that it can inhibit tumor growth in xenograft models, suggesting its utility in cancer therapy .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a reduction of TNF-alpha levels by approximately 50% at a concentration of 10 µM. This finding supports its role as a potential therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, showcasing its potential as an alternative treatment for bacterial infections.

Q & A

Q. What conceptual frameworks are applicable for linking this compound’s bioactivity to broader pharmacological theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.